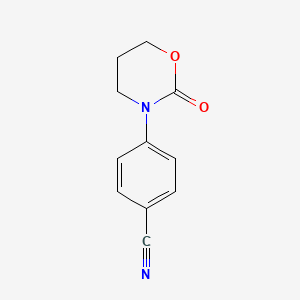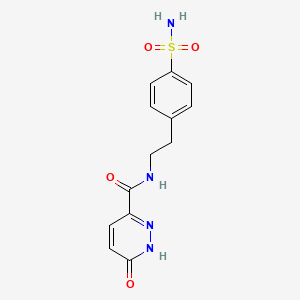
6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide, commonly known as Sulfaphenazole, is a sulfonamide derivative that has been extensively studied for its pharmacological properties. It is a white, crystalline powder that is soluble in water and ethanol. Sulfaphenazole has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
科学的研究の応用
Antitumor Applications
Research on similar compounds has shown significant progress in the development of antitumor agents. For example, the preparation of derivatives related to mitozolomide, a notable antitumor agent, has been explored for their potential against various cancer cell lines. These studies involve the synthesis of compounds with specific structural modifications to enhance their antitumor activity, indicating a broader interest in the structural class to which "6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide" belongs (Horspool et al., 1990).
Antimicrobial Applications
The sulfamoyl moiety, a critical feature of the compound , is widely recognized for its antimicrobial properties. Studies have detailed the synthesis and evaluation of new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial use. These compounds have shown moderate to significant activity against a range of microbial strains, suggesting that "this compound" could have potential applications in treating microbial infections (Darwish, 2014).
Synthesis of Biologically Active Compounds
Research into the synthesis of biologically active compounds often focuses on creating derivatives with potential therapeutic applications. For instance, the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has been investigated for their HIV integrase inhibitory activity. This approach to drug design and synthesis underscores the interest in compounds with specific functional groups, like those found in "this compound," for their potential to yield new therapeutic agents (Yi-sheng Xu et al., 2009).
特性
IUPAC Name |
6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c14-22(20,21)10-3-1-9(2-4-10)7-8-15-13(19)11-5-6-12(18)17-16-11/h1-6H,7-8H2,(H,15,19)(H,17,18)(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSRFHBYBLDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NNC(=O)C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

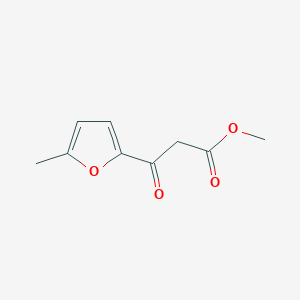

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580378.png)
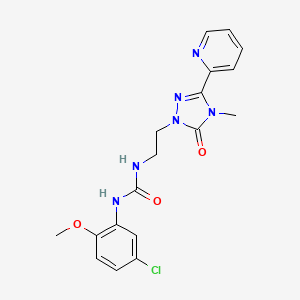
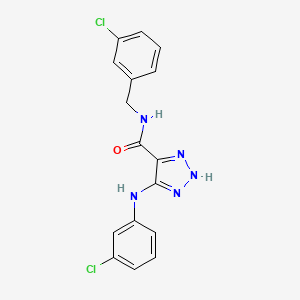
![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)
![5-[(2-Ethylpiperidin-1-yl)methyl]-2-methylpyrazol-3-amine](/img/structure/B2580391.png)
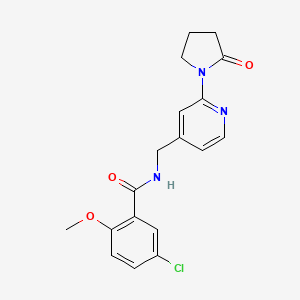
![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2580394.png)

![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)
